

Potential Therapeutic Targets of 5-Bromoquinazolin-4-ol: A Technical Guide

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Compound of Interest

Compound Name: **5-Bromoquinazolin-4-OL**

Cat. No.: **B133846**

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Introduction

Quinazolinones represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.^{[1][2]} Derivatives of the quinazolinone scaffold have been reported to possess anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.^[2] ^[3] This technical guide focuses on the potential therapeutic targets of a specific derivative, **5-Bromoquinazolin-4-ol**, by extrapolating from the known mechanisms of action of structurally related quinazolinone compounds. While direct studies on **5-Bromoquinazolin-4-ol** are limited in the public domain, the extensive research on the quinazolinone core provides a strong foundation for identifying and validating its potential molecular targets.

Potential Therapeutic Targets

The biological activity of quinazolinone derivatives is intrinsically linked to their ability to interact with various enzymes and signaling pathways. The following sections detail key molecular targets that have been identified for this class of compounds and are therefore considered high-priority potential targets for **5-Bromoquinazolin-4-ol**.

Tyrosine Kinases

Several quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of tyrosine kinases, which are critical regulators of cell proliferation, differentiation, and survival.[\[4\]](#) Overexpression or mutation of these kinases is a hallmark of many cancers.

- **Epidermal Growth Factor Receptor (EGFR):** Certain quinazolin-4(3H)-one derivatives have demonstrated excellent inhibitory activity against EGFR.[\[4\]](#) Docking analyses suggest that these compounds can act as ATP-competitive type-I inhibitors by interacting with the DFG motif in the ATP-binding site of the EGFR kinase domain.[\[4\]](#)
- **Human Epidermal Growth Factor Receptor 2 (HER2):** In addition to EGFR, some quinazolin-4(3H)-ones have shown significant inhibitory activity against HER2, another member of the ErbB family of receptor tyrosine kinases.[\[4\]](#)
- **Vascular Endothelial Growth Factor Receptor 2 (VEGFR2):** As a major regulator of angiogenesis, VEGFR2 is a key target in cancer therapy. The quinazolinone scaffold has been explored for its potential to inhibit VEGFR2 signaling.[\[4\]](#)

Cyclin-Dependent Kinases (CDKs)

CDKs are essential for the regulation of the cell cycle, and their dysregulation is a common feature of cancer. Specific quinazolin-4(3H)-one derivatives have been shown to interact with and inhibit CDK2.[\[4\]](#) Molecular docking studies have revealed interactions with key residues such as Leu83, Glu12, Gln131, and Asn132 in the CDK2 active site.[\[4\]](#)

Topoisomerases

Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Luotonin A, a natural alkaloid containing a quinazolinone structure, is a known inhibitor of topoisomerase I.[\[5\]](#) This suggests that the quinazolinone scaffold, and potentially **5-Bromoquinazolin-4-ol**, could be investigated for its ability to target this class of enzymes.

Other Potential Targets

The diverse biological activities of quinazolinone derivatives hint at a broader range of potential targets:

- Microtubules: Some quinazolinone derivatives have been shown to inhibit tubulin polymerization, a mechanism shared by several successful anticancer drugs.
- Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a crucial signaling cascade in cancer, and some quinazolinone-based compounds have been developed as PI3K inhibitors.
- Histone Deacetylases (HDACs): HDACs are epigenetic modifiers that are attractive targets for cancer therapy. The quinazolinone scaffold has been incorporated into the design of some HDAC inhibitors.

Quantitative Data on Quinazolinone Derivatives

The following table summarizes the inhibitory activities of various quinazolinone derivatives against their respective targets, as reported in the literature. This data provides a benchmark for the potential potency of **5-Bromoquinazolin-4-ol**.

Compound Class	Target	IC50 (μM)	Reference
Quinazolin-4(3H)-one derivatives	HER2	0.112 - 0.138	[4]
Quinazolin-4(3H)-one derivatives	EGFR	0.097 - 0.181	[4]
Erlotinib (positive control)	EGFR	0.056	[4]
Lapatinib (positive control)	HER2	-	[4]

Experimental Protocols

The identification and validation of therapeutic targets for novel compounds like **5-Bromoquinazolin-4-ol** involve a series of well-established experimental procedures.

Kinase Inhibition Assays

- Objective: To determine the *in vitro* inhibitory activity of the compound against a panel of purified kinases.
- Methodology:
 - Kinase enzymes (e.g., EGFR, HER2, CDK2) are incubated with a specific substrate and ATP in a suitable buffer.
 - The test compound (**5-Bromoquinazolin-4-ol**) is added at various concentrations.
 - The kinase reaction is initiated and allowed to proceed for a defined period.
 - The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation (e.g., ^{32}P -ATP), fluorescence resonance energy transfer (FRET), or enzyme-linked immunosorbent assay (ELISA).
 - IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Cell-Based Proliferation Assays

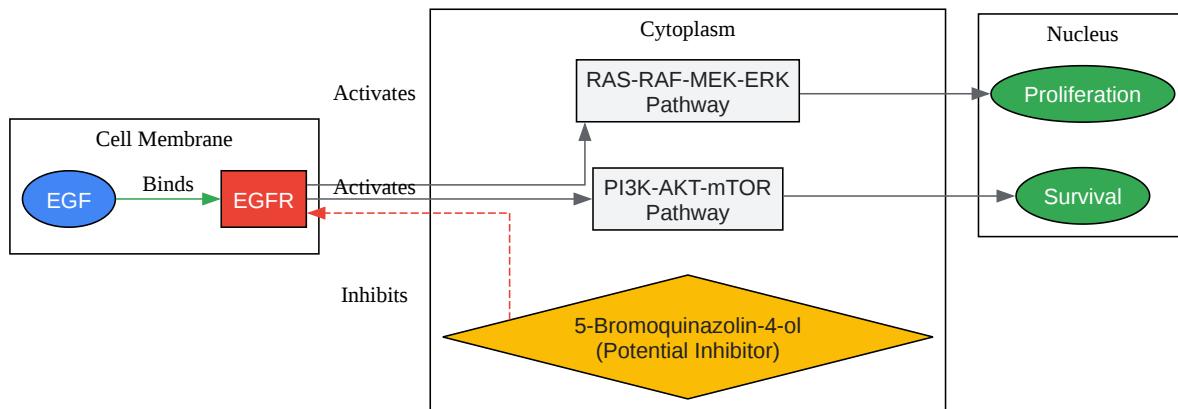
- Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.
- Methodology:
 - Cancer cell lines with known target expression levels (e.g., A549 for EGFR, SK-BR-3 for HER2) are seeded in 96-well plates.
 - The cells are treated with a range of concentrations of the test compound.
 - After a specified incubation period (e.g., 48-72 hours), cell viability is measured using assays such as MTT, XTT, or CellTiter-Glo.
 - GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values are determined.

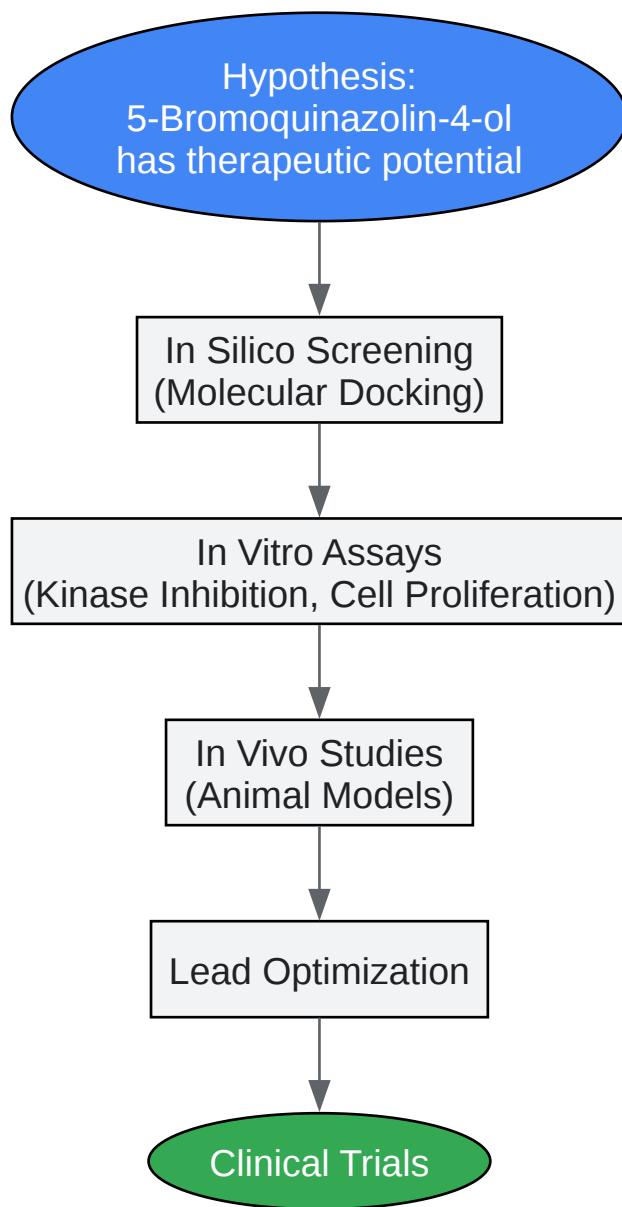
Molecular Docking Studies

- Objective: To predict the binding mode and affinity of the compound to the active site of a target protein.
- Methodology:
 - The 3D structure of the target protein is obtained from a protein database (e.g., PDB).
 - The 3D structure of the ligand (**5-Bromoquinazolin-4-ol**) is generated and optimized.
 - Molecular docking software (e.g., AutoDock, Glide) is used to predict the most favorable binding poses of the ligand within the protein's active site.
 - The predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and binding energy are analyzed to understand the potential mechanism of inhibition.

Visualizations

Signaling Pathways





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